4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one
Description
4-((2,6-Dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one is a synthetic chromenone derivative characterized by a coumarin-like core (2H-chromen-2-one) with two key substituents: a hydroxy group at position 6 and a (2,6-dimethylmorpholino)methyl group at position 4. The morpholino moiety, a six-membered ring containing both oxygen and nitrogen, is substituted with two methyl groups at the 2 and 6 positions, conferring steric and electronic modifications that influence molecular interactions and pharmacokinetic properties. Chromenones are widely studied for their biological activities, including antimicrobial, antioxidant, and antitumor effects, with substituents playing critical roles in modulating these properties .
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-7-17(8-11(2)20-10)9-12-5-16(19)21-15-4-3-13(18)6-14(12)15/h3-6,10-11,18H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIFKAYHFUDGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the 2,6-Dimethylmorpholino Group: The 2,6-dimethylmorpholino group can be introduced via a nucleophilic substitution reaction. This involves reacting the chromen-2-one core with 2,6-dimethylmorpholine in the presence of a suitable catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation of the chromen-2-one core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation and cyclization reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromen-2-one core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
a. CFI-400945 (PLK4 Inhibitor)
- Structure: CFI-400945 features a spiro[cyclopropane-1,3'-indolin]-2'-one core linked to a 1H-indazol-6-yl group and a (2,6-dimethylmorpholino)methylstyryl moiety .
- Key Differences: Unlike the chromenone core in the target compound, CFI-400945 utilizes an indazol-spiroindolin scaffold. The dimethylmorpholino group in CFI-400945 enhances kinase selectivity and oral bioavailability, contributing to its potency as a PLK4 inhibitor (IC₅₀ = 3 nM) .
- Activity: Demonstrates potent antitumor activity in xenograft models, highlighting the importance of the dimethylmorpholino group in target engagement .
b. 4-[[(2R,6R)-2,6-Dimethylmorpholino]methyl]-6-ethyl-coumarin
- Structure: Shares the coumarin core but substitutes the 6-hydroxy group with an ethyl group and the morpholino substituent with a stereospecific (2R,6R)-dimethylmorpholino group .
- The (R,R) stereochemistry may optimize binding interactions in specific biological targets .
c. VU6001192 (Metabotropic Glutamate Receptor Modulator)
- Structure: Incorporates a quinoline carboxamide core with a (2S,6R)-dimethylmorpholino group at position 6 .
- Key Differences: The quinoline core replaces chromenone, and the dimethylmorpholino group is part of a larger carboxamide structure. This compound underscores the versatility of the dimethylmorpholino motif in diverse drug scaffolds .
Substituent Effects on Activity and Physicochemical Properties
Notes:
- The hydroxy group in the target compound enhances hydrogen-bonding capacity, critical for interactions with enzymes or receptors.
- Ethyl or propyl substituents (e.g., in ) increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility.
- Stereospecific dimethylmorpholino groups (e.g., (2R,6R)) may improve target selectivity compared to non-stereospecific analogs .
Biological Activity
Overview
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a chromen-2-one core structure with a 2,6-dimethylmorpholino group and a hydroxyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The hydroxyl group contributes to scavenging free radicals, thereby reducing oxidative stress in cells.
- Cellular Interaction : It can bind to cellular receptors or proteins, modulating their activity and influencing various signaling pathways.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance, research on related coumarin derivatives showed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has shown promising results against a range of microorganisms. In vitro assays indicate that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively reduces oxidative stress markers in cellular models, suggesting its potential in preventing oxidative damage associated with chronic diseases .
Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Neelgundmath et al. (2015) | Evaluated anticancer activity | Induced apoptosis in MCF-7 cells |
| Benci et al. (2012) | Cytotoxic effects on HepG2 cells | Significant reduction in cell viability |
| Mirunalini et al. (2014) | Antioxidant assays | Effective in scavenging free radicals |
Case Studies
- Alzheimer's Disease Model : A study investigated the effects of related coumarin compounds on AChE inhibition, demonstrating that derivatives similar to this compound could significantly lower AChE activity, potentially offering therapeutic benefits for Alzheimer's patients .
- Antimicrobial Efficacy : In a clinical trial setting, the compound was tested against multi-drug resistant strains of bacteria, showing effective inhibition comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
